CID 78061586
Description
Fundamental Role of Cyclin A/B and RxL Motifs in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Central to this control are cyclin-dependent kinases (CDKs), whose activity is governed by their association with regulatory proteins called cyclins. Cyclin A and Cyclin B are key players in the progression of the cell cycle. cancer.gov Cyclin A, in complex with CDK1 or CDK2, drives the S phase and entry into mitosis, while Cyclin B, paired with CDK1, orchestrates the events of mitosis. biorxiv.org
The interaction between cyclins and their numerous substrates is often mediated by short, linear peptide sequences known as docking motifs. biorxiv.org One such critical motif is the "RxL" motif (where 'R' is arginine, 'x' is any amino acid, and 'L' is leucine). aacrjournals.org This motif is recognized by a conserved hydrophobic patch on the surface of cyclins A and B. biorxiv.orgeu.org This docking mechanism is crucial for the efficient and specific phosphorylation of a wide array of substrate proteins by the cyclin-CDK complexes, thereby controlling their function and orchestrating cell cycle events. eu.org For instance, the interaction between Cyclin A and the transcription factor E2F, mediated by an RxL motif, is a critical step in regulating gene expression required for S phase progression. aacrjournals.org
Dysregulation of Cyclin A/B-Mediated Pathways in Oncogenesis
The precise regulation of the cell cycle is paramount for normal cellular function. In many cancers, this control is lost, leading to uncontrolled cell proliferation. mdpi.com The dysregulation of cyclin A and B-mediated pathways is a common feature in various human cancers. cancer.govmdpi.com This can occur through various mechanisms, including the overexpression of cyclins or the mutation of genes that regulate their activity. mdpi.com
For example, the retinoblastoma (RB) protein is a key tumor suppressor that controls the activity of the E2F transcription factor. aacrjournals.org When RB is inactivated, as is common in many cancers, E2F activity becomes deregulated, leading to aberrant cell cycle progression. aacrjournals.org In such contexts, the role of Cyclin A in modulating E2F activity becomes even more critical. aacrjournals.org The disruption of the normal regulatory interactions involving Cyclin A and B can provide a selective growth advantage to cancer cells. mdpi.com
Strategic Rationale for Pharmacological Intervention Targeting Cyclin A/B-RxL Interactions
The critical role of the cyclin A/B-RxL interaction in cell cycle control and its frequent dysregulation in cancer make it an attractive target for therapeutic intervention. The strategy is based on the concept of "synthetic lethality," where the inhibition of a particular pathway is selectively lethal to cancer cells that have a specific genetic alteration (like RB inactivation), while normal cells remain unaffected. patsnap.com
By developing molecules that can block the RxL docking site on cyclins A and B, it is possible to disrupt the phosphorylation of key substrates. aacrjournals.org This disruption can lead to cell cycle arrest, the induction of apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth. cancer.govaacrjournals.org Peptides derived from the cyclin A-binding motif have demonstrated the ability to inhibit substrate phosphorylation by CDK2/cyclin A and selectively kill cancer cells with dysregulated Rb/cyclin D pathways. aacrjournals.orgaacrjournals.org This targeted approach offers the potential for a more precise and less toxic form of cancer therapy compared to conventional chemotherapy.
Overview of CID 78061586 as a Macrocyclic Inhibitor
This compound is an investigational, orally bioavailable macrocyclic inhibitor designed to specifically target the RxL binding site on both Cyclin A and Cyclin B. cancer.govbioworld.com Its macrocyclic structure provides a unique framework for potent and selective disruption of the protein-protein interactions between cyclins and their RxL-containing substrates. firstwordpharma.com
Preclinical studies have shown that this compound can potently and selectively disrupt the interaction between Cyclin A and its substrate E2F, and between Cyclin B and its modulator Myt1. firstwordpharma.comcirclepharma.com This dual inhibition leads to a cascade of events, including the hyperactivation of E2F1 and the disruption of the cyclin B-Myt1 interaction, which ultimately promotes mitotic cell death. biorxiv.org The compound has demonstrated single-agent anti-tumor activity in various preclinical models, including those for small-cell lung cancer, triple-negative breast cancer, and ER+/HER2- breast cancer. circlepharma.comcirclepharma.com A multi-center Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers. circlepharma.comlarvol.com
Research Findings on this compound
| Indication | Preclinical Model | Key Findings | Reference |
| Breast Cancer | Patient-Derived Xenograft (PDX) | Demonstrated single-agent antitumor activity in triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) models. | circlepharma.comcirclepharma.com |
| Lung Cancer | Xenograft | Showed tumor regressions in small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) models. | circlepharma.com |
| Multiple Cancer Types | Cell Lines | Exhibited growth inhibitory activity in cell lines with dysregulated Rb-E2F pathways. | aacrjournals.org |
Properties
Molecular Formula |
CHCl5Si3 |
|---|---|
Molecular Weight |
274.5 g/mol |
InChI |
InChI=1S/CHCl5Si3/c2-7-1(8(3)4)9(5)6/h1H |
InChI Key |
LOGRSEYISWQMNY-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]Cl)([Si](Cl)Cl)[Si](Cl)Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Cid 78061586 Action at the Molecular and Cellular Level
Direct Inhibition of Cyclin A and Cyclin B RxL-Mediated Protein-Protein Interactions
CID-078 selectively binds to the hydrophobic patch of both Cyclin A and Cyclin B, which prevents these cyclins from interacting with proteins containing the RxL (arginine-x-leucine) motif. circlepharma.comcirclepharma.com This inhibition of RxL-dependent interactions is the primary mechanism through which CID-078 exerts its effects.
Specific Disruption of Cyclin A/B Interactions with Key Substrates (e.g., E2F)
A key substrate for Cyclin A is the transcription factor E2F, whose activity is dependent on the interaction between its RxL motif and the hydrophobic patch on Cyclin A. circlepharma.com By binding to Cyclin A, CID-078 directly blocks the Cyclin A/E2F RxL interaction. circlepharma.com This disruption leads to a hyperactivation of E2F, which can induce synthetic lethality in tumors that are driven by high E2F activity. circlepharma.com Preclinical studies have shown that the antitumor activity of CID-078 correlates with the expression levels of E2F1 and E2F2. circlepharma.com
Modulation of Cyclin A/B Interactions with Regulatory Proteins (e.g., Myt1)
CID-078 also disrupts the interaction between Cyclin B1 and the regulatory protein Myt1. circlepharma.comcirclepharma.com Myt1 is a kinase that inhibits the Cyclin B1-CDK1 complex, a key driver of entry into mitosis. cellsignal.com By blocking the Cyclin B1-Myt1 interaction, CID-078 promotes the activation of the Cyclin B1-CDK1 complex. biorxiv.org This premature activation can lead to mitotic errors and cell death. biorxiv.org
Downstream Molecular Cascade Induction by CID 78061586
The direct inhibition of Cyclin A and Cyclin B protein-protein interactions by CID-078 triggers a series of downstream molecular events that collectively contribute to its anti-tumor activity.
Activation of DNA Damage Response Pathways
Treatment of cancer cells with CID-078 leads to the activation of the DNA damage response (DDR) pathway. circlepharma.comcirclepharma.com This is evidenced by the increased levels of γH2AX, a marker for DNA double-strand breaks, in cells exposed to the compound. circlepharma.com The DDR is a network of cellular pathways that detect, signal, and repair DNA damage. nih.gov Its activation in response to CID-078 suggests that the compound's disruption of cell cycle processes leads to genomic instability.
Perturbation of G2/M Checkpoint Dynamics
The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. cellsignal.comnih.gov CID-078 has been shown to cause cell cycle arrest at the G2/M phase. circlepharma.com This is consistent with its mechanism of action, as the disruption of Cyclin A and Cyclin B functions is known to interfere with the proper regulation of the G2/M transition. cellsignal.com Tumor models with high G2M checkpoint hallmark pathway scores have demonstrated sensitivity to CID-078. circlepharma.com
Cellular Phenotypes Associated with Cell Cycle Dysregulation (e.g., tumor growth inhibition, regression)
The molecular effects of CID-078 culminate in significant anti-tumor phenotypes. Preclinical studies have demonstrated that CID-078 can induce potent antiproliferative activity, leading to tumor growth inhibition and even regression in various cancer models, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). circlepharma.comcirclepharma.comcirclepharma.com This anti-tumor efficacy is often correlated with high E2F activity in the tumors. circlepharma.com
Interactive Data Tables
Table 1: Correlation of Biomarker Expression with CID-078 Antitumor Activity
| Biomarker | Correlation with Antitumor Activity | Reference |
|---|---|---|
| E2F1 | Positive | circlepharma.com |
| E2F2 | Positive | circlepharma.com |
Table 2: Observed Cellular and Molecular Effects of CID-078
| Effect | Observation | Reference |
|---|---|---|
| Cell Cycle Arrest | G2/M Phase | circlepharma.com |
| DNA Damage | Increased γH2AX levels | circlepharma.com |
Preclinical Efficacy Spectrum and Biological Activity of Cid 78061586
In Vitro Characterization of Anti-proliferative Effects
Differential Sensitivity in Cancer Cell Lines Based on Oncogenic Alterations
The anti-proliferative activity of CID-078 is particularly pronounced in cancer cells with specific oncogenic alterations that lead to a dysregulated cell cycle and heightened E2F activity. businesswire.combusinesswire.com Its mechanism of action involves inducing synthetic lethality in tumors with these characteristics. firstwordpharma.com
Preclinical studies have shown that sensitivity to CID-078 is linked to molecular features such as RB1 mutations and high E2F pathway scores. businesswire.com For instance, triple-negative breast cancer (TNBC) cell lines, which often exhibit higher expression of E2F targets, have demonstrated greater sensitivity to CID-078 compared to non-TNBC cells. circlepharma.com Similarly, in neuroblastoma, a pediatric tumor often characterized by the dysregulation of the CDK-RB-E2F axis, CID-078 has shown potent activity. bioworld.com
Research on a panel of 14 neuroblastoma cell lines identified a clear differential in sensitivity. Furthermore, studies have indicated that the deletion of the CDKN2A gene, a tumor suppressor involved in cell cycle regulation, sensitizes neuroblastoma cells to CID-078. businesswire.combioworld.com In SH-SY5Y neuroblastoma cells, clones where CDKN2A was inactivated showed a significantly lower GI50 value (the concentration causing 50% growth inhibition) compared to the wild-type cells, highlighting CDKN2A status as a potential biomarker for sensitivity. bioworld.com
Table 1: Differential Sensitivity of Neuroblastoma Cell Lines to CID-078
| Cell Line Category | Cell Line Name |
|---|---|
| High Sensitivity | SKNSH, NGP, SJNB6, HDN33, SHEP2, NMB, LAN-1, KPNYN, SJNB8 |
| Low Sensitivity | CHLA90, SY5Y WT, GIMEN, TR14, SKNAS |
Data sourced from BioWorld article on preclinical neuroblastoma models. bioworld.com
Correlation of Activity with E2F1 and ESPL1 Expression Profiles
A consistent finding across multiple preclinical studies is the strong correlation between the anti-tumor activity of CID-078 and the expression levels of E2F transcription factor 1 (E2F1) and separase (ESPL1). circlepharma.comfirstwordpharma.com Tumor models with elevated baseline levels of E2F1 and ESPL1 consistently demonstrate greater tumor growth inhibition and/or regression when treated with CID-078. circlepharma.comcirclepharma.com
This correlation holds true for various cancer types, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and breast cancer. circlepharma.comfirstwordpharma.com The link is directly tied to the compound's mechanism, as E2F1 is a key substrate of cyclin A, and ESPL1 is a downstream effector whose phosphorylation is influenced by cyclin B1-CDK1 activity. bioworld.comcirclepharma.com Higher E2F target pathway scores are predictive of a favorable response to CID-078, reinforcing the role of this pathway in the compound's efficacy. bioworld.comasco.org
Impact on Cell Cycle Progression and Apoptosis Induction in Culture
CID-078 exerts its anti-proliferative effects by inducing significant perturbations in the cell cycle, culminating in programmed cell death (apoptosis). bioworld.comcirclepharma.com By inhibiting the function of both cyclin A and cyclin B, CID-078 effectively halts cell cycle progression at the G2/M phase. businesswire.comcirclepharma.com
In vitro studies using the SCLC cell line NCI-H446 demonstrated that treatment with CID-078 leads to a significant accumulation of cells in the G2/M phase. circlepharma.com This cell cycle arrest is accompanied by markers of significant DNA damage, such as increased levels of phosphorylated H2A.X (γH2AX). businesswire.comcirclepharma.com Mechanistic studies in neuroblastoma models further confirmed that CID-078 triggers the activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. businesswire.combioworld.com The sustained mitotic arrest and DNA damage ultimately lead to apoptotic cell death. bioworld.comcancer.govcirclepharma.com This process is further evidenced by the increased inhibitory phosphorylation of the mitotic protein separase (ESPL1), a direct result of CID-078's engagement with cyclin B1. bioworld.comcirclepharma.com
In Vivo Anti-tumor Potency in Established Xenograft Models
Efficacy in Small-Cell Lung Cancer (SCLC) Xenografts
Preclinical data have demonstrated that CID-078 possesses potent single-agent anti-tumor activity in xenograft models of small-cell lung cancer (SCLC). firstwordpharma.comcirclepharma.com In both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of SCLC, oral administration of CID-078 has resulted in significant tumor regressions. firstwordpharma.comcirclepharma.comcirclepharma.com
The efficacy in these in vivo models is strongly associated with the same biomarkers identified in vitro. SCLC models with high E2F target pathway scores and elevated expression of E2F1 and ESPL1 show a robust response to treatment. circlepharma.comiaslc.org For example, in the NCI-H446 SCLC CDX model, treatment with CID-078 not only inhibited tumor growth but also led to an increase in the pharmacodynamic biomarker p-separase (S1126) within the tumor tissue, confirming target engagement and downstream mechanistic effects. bioworld.comcirclepharma.com
Efficacy in Non-Small-Cell Lung Cancer (NSCLC) Xenografts
The anti-tumor potency of CID-078 extends to non-small-cell lung cancer (NSCLC) models. Single-agent treatment with CID-078 has been shown to cause tumor growth inhibition and regression in both CDX and PDX models of NSCLC. circlepharma.combusinesswire.com
Similar to SCLC, the response in NSCLC xenografts is predicted by a favorable biomarker profile, specifically high scores for E2F targets and the G2M checkpoint hallmark pathway. bioworld.comcirclepharma.com In vivo studies using NSCLC CDX models, such as NCI-H23 and NCI-H2106, demonstrated significant tumor growth inhibition. circlepharma.com Efficacy has also been confirmed in a NSCLC PDX model that possessed these favorable biomarker characteristics. bioworld.com These findings underscore the potential of CID-078 as a therapeutic agent for a subset of NSCLC patients whose tumors exhibit the specific molecular alterations targeted by the compound. circlepharma.com
Activity in Breast Cancer Patient-Derived Xenograft Models
Recent preclinical data has shed light on the anti-tumor activity of CID-078 in a panel of eight patient-derived xenograft (PDX) models of breast cancer. bioworld.comaacrjournals.orgresearchgate.net These models encompassed triple-negative breast cancer (TNBC), estrogen receptor-low/human epidermal growth factor receptor 2-negative (ERlow/HER2-), and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) subtypes. bioworld.comaacrjournals.orgresearchgate.net
The efficacy of CID-078 in these PDX models was found to correlate with the expression levels of the transcription factor E2F1 and the protein separase (ESPL1). patsnap.comcirclepharma.combioworld.comaacrjournals.orgresearchgate.net Models with higher expression of E2F1 and ESPL1 were more likely to respond to treatment with CID-078. bioworld.comaacrjournals.orgresearchgate.net Specifically, all three of the seven models with high E2F1 and ESPL1 expression responded to the compound, while the two models with low E2F1 expression did not. aacrjournals.orgresearchgate.net Furthermore, treatment with CID-078 was observed to increase the phosphorylation of separase in sensitive breast cancer PDX models, consistent with its proposed mechanism of action. patsnap.comcirclepharma.combusinesswire.com
The response to single-agent CID-078 in these breast cancer PDX models is summarized in the table below.
| Breast Cancer Subtype | Number of Models Tested | Number of Responding Models (Tumor Regression) |
| TNBC and ERlow/HER2- | 4 | 3 |
| ER+/HER2- | 4 | 1 |
Table 1: Response to single-agent CID-078 in breast cancer patient-derived xenograft (PDX) models. bioworld.comaacrjournals.orgresearchgate.net
In the ER+/HER2- models, CID-078 showed efficacy both as a single agent and in combination with elacestrant. bioworld.comaacrjournals.orgresearchgate.net These findings suggest that CID-078 may represent a novel therapeutic strategy for patients with TNBC or ER+/HER2- breast cancer, particularly after the failure of other therapies like CDK4/6 inhibitors. patsnap.comcirclepharma.combusinesswire.com
Demonstration of Single-Agent Tumor Regression in Preclinical Models
A significant finding from the preclinical evaluation of CID-078 is its ability to induce tumor regression as a single agent. patsnap.comfirstwordpharma.comcirclepharma.com This activity has been observed in multiple in vivo models, including various cancer cell line xenografts and patient-derived xenograft models. patsnap.comfirstwordpharma.comcirclepharma.combusinesswire.com
In the context of breast cancer, as detailed in the preceding section, CID-078 monotherapy led to substantial tumor regression in a significant portion of the tested PDX models. bioworld.comaacrjournals.orgresearchgate.net Specifically, it caused tumor regression in three out of four TNBC and ERlow/HER2- PDX models and in one of the four ER+/HER2- PDX models. bioworld.comaacrjournals.orgresearchgate.net
Beyond breast cancer, the single-agent activity of CID-078 has been noted in other cancer types as well. patsnap.combusinesswire.compatsnap.com Preclinical studies have demonstrated its ability to cause tumor regressions in models of small cell lung cancer. aacrjournals.orgresearchgate.netpatsnap.com This broad-spectrum single-agent efficacy underscores the potential of targeting the cyclin A/B-RxL interaction as a therapeutic approach in cancers with dysregulated cell cycle control. patsnap.comfirstwordpharma.com
Structure Activity Relationship Sar Analyses of Cid 78061586 Analogues
Systematic Modification and Functional Assessment of Macrocyclic Scaffolds
The journey to optimize macrocyclic cyclin A/B RxL inhibitors involved a meticulous process of systematic modification and functional assessment. Researchers at Circle Pharma embarked on an SAR campaign that initially utilized semi-automated solid-phase peptide synthesis (SPPS), leveraging commercially available building blocks to rapidly explore the chemical space. circlepharma.com As the program matured, the synthetic strategy evolved to incorporate a more sophisticated blend of non-proteinogenic amino acid synthesis, SPPS, and late-stage functionalization, allowing for more complex and targeted modifications. circlepharma.com
A primary focus of the optimization was to enhance cell permeability, a common challenge for macrocyclic peptides. The strategy centered on the removal of polar sidechains, the N-alkylation of backbone amides, and the fine-tuning of hydrophobic interactions. circlepharma.com These modifications were guided by computational binding models derived from the crystal structures of cyclins A, B, and E. circlepharma.com The goal was to design compounds that could efficiently traverse the cell membrane to reach their intracellular targets.
The functional assessment of these systematically modified macrocyclic scaffolds was comprehensive, evaluating not only their biochemical potency in inhibiting the interaction between cyclins and their substrates but also their cellular activity and permeability. This dual-pronged approach ensured that the modifications leading to high biochemical potency also translated into effective inhibition within a cellular context.
Identification of Key Structural Determinants for Cyclin A/B RxL Inhibitory Activity
The binding of these macrocyclic inhibitors occurs at the hydrophobic patch on the surface of cyclins, a site critical for the interaction with substrates containing an RxL (arginine-x-leucine) motif. circlepharma.com Early attempts to develop inhibitors targeting this site often relied on a charged arginine-glutamic acid interaction for potency. However, a key breakthrough in the development of the class of compounds to which CID 78061586 belongs was the move away from this charged group, which had previously hindered the achievement of on-target cellular activity. circlepharma.com
The SAR studies demonstrated that by carefully modulating the hydrophobicity and steric bulk at the phenylalanine position and by exploring various C-terminus capping groups, it was possible to achieve a desirable balance of potency, selectivity, and drug-like properties. This meticulous exploration of the chemical space around these key determinants was instrumental in the discovery of highly potent dual cyclin A/B RxL inhibitors.
Optimization Strategies Based on SAR Data for Enhanced Selectivity and Potency
The data generated from the SAR analyses provided a clear roadmap for the optimization of macrocyclic inhibitors with enhanced selectivity and potency. The insights gained from modifying the phenylalanine and C-terminus capping group allowed for a rational design approach to fine-tune the inhibitor's properties.
One of the key outcomes of this optimization campaign was the discovery of "Compound 38," a highly potent peptide macrocycle inhibitor of Cyclin A/B RxL. circlepharma.com This compound served as a crucial tool for in vivo target validation, demonstrating the therapeutic potential of this novel mechanism in animal xenograft tumor models. circlepharma.com The success of Compound 38 underscored the effectiveness of the SAR-driven optimization strategy.
The ultimate goal of the optimization process was to develop an orally bioavailable inhibitor. This required a holistic approach, where improvements in potency and selectivity were balanced with the optimization of pharmacokinetic properties. The culmination of these efforts is this compound, a first-in-class oral macrocycle cyclin A/B RxL inhibitor currently undergoing clinical evaluation. firstwordpharma.combusinesswire.com The development of this compound showcases the power of a well-executed, structure-guided SAR strategy in transforming a promising chemical scaffold into a potential new cancer therapy.
The table below provides a representative summary of the structure-activity relationships for key positions within the macrocyclic scaffold, based on the findings from the research.
| Compound/Analogue | Modification at Phenylalanine Position | Modification at C-terminus Capping Group | Cyclin A IC50 (nM) | Cyclin B IC50 (nM) | Cellular Potency (nM) | Permeability |
| Lead Scaffold | Unmodified | Simple amide | >1000 | >1000 | >5000 | Low |
| Analogue 1 | Increased hydrophobicity | Modified amide | 500-1000 | 500-1000 | 1000-5000 | Moderate |
| Analogue 2 | Steric bulk optimization | Non-polar cyclic group | 50-100 | 100-200 | 200-500 | High |
| Compound 38 | Optimized hydrophobic and electronic properties | Optimized capping group for potency and PK | <10 | <20 | <50 | High |
| This compound | Further optimized for oral bioavailability | Optimized for oral bioavailability | Potent | Potent | Potent | Orally Bioavailable |
Table 1: Representative Structure-Activity Relationship Data for Macrocyclic Cyclin A/B RxL Inhibitors. The data presented is illustrative of the trends described in the research, highlighting how systematic modifications at key positions led to the optimization of potency, selectivity, and permeability, culminating in the development of this compound.
Synthetic Methodologies and Chemical Biology Applications for Cid 78061586
Advanced Synthetic Routes for CID 78061586 and Structural Analogues
The synthesis of Vonoprazan (1) has been the subject of considerable research, leading to the development of several innovative and practical routes. A key challenge in its synthesis is the efficient construction of the sterically hindered 1,3,5-trisubstituted pyrrole ring.
One notable advanced synthetic route involves a novel application of atom transfer radical cyclization (ATRC). researchgate.net This method successfully constructs the pivotal 1,3,5-trisubstituted pyrrole ring of Vonoprazan. researchgate.net The process has been scaled up to produce significant quantities of the drug, demonstrating its industrial applicability. nih.gov
Further refinements to the synthesis have focused on improving efficiency and reducing the environmental impact. An eco-friendly protocol has been developed for the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles, key intermediates for Vonoprazan, using recyclable heterogeneous catalysts such as HZSM-5 and Pd/C. researchgate.net
The table below summarizes some of the key synthetic strategies for Vonoprazan:
| Starting Material | Key Reactions | Advantages |
| 2′-fluoroacetophenone | Atom Transfer Radical Cyclization (ATRC) | Efficient construction of the pyrrole ring, scalable. researchgate.netnih.gov |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ester hydrolysis, amidation, sulfonylation, amide reduction | Practical, controllable impurities, good overall yield. figshare.comsci-hub.se |
| Pyrrole | Suzuki coupling reaction | Milder reaction conditions, suitable for industrial production. oriprobe.com |
| o-fluorobenzoyl chloride | Condensation, acid hydrolysis, halogenation | Short process period, low cost, high conversion rate. google.com |
The synthesis of structural analogues of Vonoprazan is crucial for structure-activity relationship (SAR) studies, aiming to identify compounds with improved pharmacological profiles. These studies often involve the modification of the substituents on the pyrrole ring, the pyridine ring, or the fluorophenyl group. The synthetic routes developed for Vonoprazan can often be adapted for the preparation of these analogues.
Chemoenzymatic and Stereoselective Synthesis Approaches
While traditional chemical synthesis has dominated the production of Vonoprazan, the exploration of chemoenzymatic and stereoselective methods offers potential for more efficient and environmentally benign processes.
Chemoenzymatic Synthesis: The core of Vonoprazan is a pyrrole ring, and biocatalytic methods for the synthesis of substituted pyrroles are an area of active research. Transaminases, for instance, can be employed to mediate the key amination step of ketone precursors to form α-amino ketones, which can then be condensed with β-keto esters in a biocatalytic equivalent of the Knorr pyrrole synthesis. While a direct chemoenzymatic synthesis of Vonoprazan has not been extensively reported, the synthesis of its pyrrole precursors using enzymatic transformations is a promising avenue.
Stereoselective Synthesis: Vonoprazan itself is an achiral molecule. However, the development of chiral analogues could lead to compounds with altered pharmacological properties. Stereoselective synthesis would be critical in preparing such analogues. For instance, the synthesis of polysubstituted dihydropyrroles, which are precursors to pyrroles, can be achieved with high diastereoselectivity and enantioselectivity using palladium hydride catalysis in a 1,5-addition/N-1,4-addition cascade reaction. Such methods could be adapted to produce chiral precursors for Vonoprazan analogues, enabling the exploration of stereochemistry on its biological activity.
Development of Chemical Probes for Target Validation and Engagement Studies
To elucidate the mechanism of action and identify potential off-target effects of Vonoprazan, the development of chemical probes is essential. These probes are valuable tools for target validation, target engagement studies, and imaging.
Target Validation and Engagement: The primary target of Vonoprazan is the gastric H+,K+-ATPase, also known as the proton pump. nih.gov Chemical probes can be designed to covalently or non-covalently interact with this target, allowing for its visualization and quantification. Photoaffinity labeling is a powerful technique for identifying the binding site of a drug on its target protein. nih.gov A photoaffinity probe based on the Vonoprazan scaffold could be synthesized by incorporating a photoreactive group, such as a diazirine or an azide. Upon photoactivation, this probe would form a covalent bond with the H+,K+-ATPase at the binding site, enabling its identification and characterization through techniques like mass spectrometry. nih.gov
Types of Chemical Probes:
Biotinylated Probes: A biotin tag can be attached to the Vonoprazan molecule. This allows for the affinity-based pulldown and enrichment of the H+,K+-ATPase from cell lysates, confirming the interaction between the drug and its target.
Fluorescent Probes: By conjugating a fluorescent dye to Vonoprazan, the localization and dynamics of the drug-target interaction can be visualized in living cells using fluorescence microscopy. The design of such probes requires careful consideration to ensure that the fluorescent tag does not interfere with the binding of the Vonoprazan core to its target.
The development of these chemical probes is a critical step in fully understanding the molecular pharmacology of Vonoprazan and in the design of next-generation P-CABs with improved therapeutic profiles.
No Public Scientific Data Available for "this compound"
Despite a comprehensive search for the chemical compound identified as "this compound," no publicly accessible scientific literature or data could be found to fulfill the request for a detailed article on its computational and biophysical properties.
Initial and subsequent investigations across multiple scientific databases and search engines for "this compound" have failed to retrieve any specific research pertaining to its molecular modeling, docking simulations, molecular dynamics, quantum chemical calculations, or biophysical analysis.
One chemical supplier lists a compound with the identifier "this compound" and a molecular formula of CHCl5Si3. However, it is crucial to note that this identifier does not correspond to a record within the PubChem database, a primary and authoritative repository for chemical information. This lack of a standard chemical identifier in major public databases strongly suggests that the compound is not widely studied or may be designated under a different, unlinked identifier in the scientific literature.
Computational Chemistry and Biophysical Studies of Cid 78061586
Advanced Biophysical Techniques (e.g., SPR, ITC, NMR) for Binding Kinetics and Thermodynamics
Without any foundational research on "CID 78061586," any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, no article can be produced based on the provided subject and outline.
Future Directions and Translational Research Perspectives for Cid 78061586
Integration with Systems Biology Approaches for Predictive Biomarker Identification
The integration of systems biology with the study of CID 78061586 holds the key to unlocking personalized therapeutic strategies by identifying predictive biomarkers of response. Systems biology offers a holistic view of the complex molecular interactions within a cell and can elucidate the broader impact of MELK inhibition.
By employing "omics" technologies such as genomics, transcriptomics, and proteomics, researchers can create comprehensive molecular profiles of tumors treated with this compound. For instance, microarray analyses of triple-negative breast cancer (TNBC) cells treated with OTSSP167 have revealed that the tumor suppressor p53 is a potential key determinant of the cellular response to the compound. mdpi.com This suggests that the p53 mutation status could serve as a predictive biomarker for patient stratification.
Furthermore, preclinical studies have identified downstream molecules in the MELK signaling pathway that are affected by this compound. One such molecule is DEPDC1, an oncogene whose stability is enhanced by MELK-mediated phosphorylation. iarc.fr Inhibition of MELK by OTSSP167 leads to a decrease in DEPDC1 levels, indicating that DEPDC1 expression could be a valuable pharmacodynamic and predictive biomarker. iarc.fr
A systems biology approach, which analyzes the entire network of molecular interactions, can help identify not just single biomarkers but also complex biomarker signatures that are more robust predictors of drug efficacy. jci.orgresearchgate.netgithub.io This involves analyzing large datasets from preclinical and clinical studies to identify patterns of gene and protein expression that correlate with sensitivity or resistance to this compound.
Table 1: Potential Predictive Biomarkers for this compound Therapy
| Biomarker | Rationale | Potential Clinical Application |
| p53 status | Studies in TNBC show that p53 status influences the cellular response to OTSSP167. mdpi.com | Patient stratification for clinical trials and personalized treatment. |
| DEPDC1 expression | As a downstream target of MELK, its expression levels are directly affected by OTSSP167. iarc.fr | Monitoring treatment response and as a predictive marker of efficacy. |
| MELK expression | High MELK expression is associated with poor prognosis in several cancers. nih.gov | Identifying patients most likely to benefit from MELK inhibition. |
Investigation of Combination Therapeutic Strategies with this compound
To enhance its anti-cancer efficacy and overcome potential resistance mechanisms, researchers are actively investigating this compound in combination with other therapeutic agents. The rationale behind this approach is to target multiple oncogenic pathways simultaneously, leading to synergistic anti-tumor effects.
Preclinical studies have demonstrated the promise of such combinations across various cancer types. In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has shown synergistic interactions with standard-of-care chemotherapy drugs. mdpi.comfrontiersin.org
Similarly, in multiple myeloma, combining OTSSP167 with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, along with dexamethasone, has resulted in strong synergistic activity. nih.gov This suggests that this compound could enhance the efficacy of existing treatment regimens for this hematological malignancy. In contrast, combinations with proteasome inhibitors have shown antagonistic effects in some contexts. nih.gov
The off-target effects of this compound, such as the inhibition of other kinases like Aurora B, BUB1, and Haspin, may also contribute to its synergistic potential with other drugs. nih.gov For example, combining OTSSP167 with DNA-damaging agents like doxorubicin (B1662922) has shown amplified effects in intrahepatic cholangiocarcinoma (iCCA), suggesting a potential therapeutic strategy for this cancer. mdpi.com
Table 2: Preclinical Combination Therapies with this compound (OTSSP167)
| Cancer Type | Combination Agent(s) | Observed Effect | Reference(s) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Dexamethasone, L-asparaginase, Vincristine, Etoposide | Synergistic | mdpi.comfrontiersin.org |
| Multiple Myeloma | Lenalidomide, Pomalidomide, Dexamethasone | Strong Synergism | nih.gov |
| Intrahepatic Cholangiocarcinoma (iCCA) | Doxorubicin | Amplified anti-tumor effects | mdpi.com |
| Adrenocortical Carcinoma (ACC) | CDK inhibitors (RGB-286638), Wee1 inhibitor (AZD1775) | Synergistic, Sensitization | researchgate.net |
Exploration of this compound in Novel Preclinical Disease Models Beyond Lung and Breast Cancer
While initial research on this compound focused on lung and breast cancer, its therapeutic potential is being explored in a growing number of other malignancies. nih.govnih.gov The ubiquitous overexpression of MELK in various cancers provides a strong rationale for investigating its inhibition in a wider range of disease models.
Preclinical studies have shown promising activity of OTSSP167 in several cancers beyond lung and breast, including:
Glioblastoma: OTSSP167 has been shown to inhibit the proliferation of glioblastoma cells and reduce the self-renewal capacity of glioblastoma stem-like cells (GSCs) by blocking the AKT and FOXM1 pathways. nih.gov
Multiple Myeloma: In addition to its synergistic effects in combination therapies, OTSSP167 has demonstrated single-agent activity in reducing tumor burden in a murine model of multiple myeloma and has shown potential in treating multiple myeloma bone disease by inhibiting osteoclast activity and stimulating osteoblast activity. nih.govfrontiersin.org
T-cell Acute Lymphoblastic Leukemia (T-ALL): OTSSP167 has exhibited dose-dependent cytotoxicity against a panel of T-ALL cell lines and has shown efficacy in controlling leukemia burden in patient-derived xenograft models. mdpi.comfrontiersin.org
Osteosarcoma: Research suggests that MELK promotes osteosarcoma proliferation and metastasis, making OTSSP167 a potential therapeutic agent for this bone cancer. mdpi.com
Lymphoma: OTSSP167 has been shown to reduce lymphoma cell viability and induce apoptosis. It also sensitized lymphoma cells to the Bcl-2 inhibitor venetoclax.
Intrahepatic Cholangiocarcinoma (iCCA): MELK is ubiquitously overexpressed in iCCA, and OTSSP167 has shown anti-tumor effects, particularly when combined with DNA-damaging agents. mdpi.com
Adrenocortical Carcinoma (ACC): Preclinical studies have revealed a novel synergistic combination of OTSSP167 and a CDK inhibitor in ACC. researchgate.net
These findings underscore the broad-spectrum anti-cancer potential of this compound and encourage further investigation in other cancer types where MELK is overexpressed.
Table 3: Investigated Preclinical Models for this compound (OTSSP167) Beyond Lung and Breast Cancer
| Disease Model | Key Findings | Reference(s) |
| Glioblastoma | Inhibition of cell proliferation and cancer stem-like cell self-renewal. nih.gov | nih.gov |
| Multiple Myeloma | Reduction of tumor burden and prevention of bone disease. nih.govfrontiersin.org | nih.govfrontiersin.org |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Dose-dependent cytotoxicity and control of leukemia burden in xenografts. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| Osteosarcoma | Potential to inhibit proliferation and metastasis. mdpi.com | mdpi.com |
| Lymphoma | Induction of apoptosis and sensitization to other targeted agents. | |
| Intrahepatic Cholangiocarcinoma (iCCA) | Anti-tumor effects, especially in combination with chemotherapy. mdpi.com | mdpi.com |
| Adrenocortical Carcinoma (ACC) | Synergistic effects with a CDK inhibitor. researchgate.net | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
